

ethnopharmacological review of *Angelica acutiloba* in traditional Japanese medicine

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Compound of Interest

Compound Name: *ANGELICA ACUTILOBA ROOT EXTRACT*

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An Ethnopharmacological Review of *Angelica acutiloba* in Traditional Japanese Medicine

Introduction

Angelica acutiloba, known in Japan as Tōki (当帰), is a perennial herb belonging to the Apiaceae family.[1][2] Predominantly found in Japan, it is a cornerstone of traditional Japanese (Kampo) medicine, where its root is highly valued for its therapeutic properties.[1][3][4] Historically, *A. acutiloba* has been used as a substitute for the Chinese herb Danggui (*Angelica sinensis*), and is primarily prescribed for gynecological conditions, including irregular menstruation, dysmenorrhea, and anemia.[1][5][6] Its traditional applications also extend to acting as a tonic, tranquilizer, and painkiller.[5] This technical guide provides an in-depth review of the ethnopharmacology of *Angelica acutiloba*, focusing on its phytochemical constituents, pharmacological activities, and mechanisms of action, tailored for researchers and drug development professionals.

Phytochemical Composition

The therapeutic effects of *Angelica acutiloba* are attributed to its complex chemical composition. The primary bioactive compounds are phthalides, phenylpropanoids, and polyacetylenes. The root contains approximately 2% volatile oils, which include key constituents like (Z)-ligustilide and n-butylidenephthalide.[1]

Quantitative analysis using techniques like High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC/DAD) has been employed to identify and quantify marker compounds in *A. acutiloba* and differentiate it from related species like *A. gigas* and *A. sinensis*.
[7][8]

Table 1: Key Phytochemical Constituents of *Angelica acutiloba* Root

| Compound Class | Specific Compounds | Reference |
|------------------|--|-----------|
| Phthalides | (Z)-ligustilide, n-Butylidenephthalide, n-Butylphthalide, Senkyunolide E, F, H, I, Levistolide A | [5][7] |
| Phenylpropanoids | Ferulic acid, Coniferylferulate, Caffeic acid, Chlorogenic acid, Safrole, Isosafrole | [5][7][9] |
| Coumarins | Xanthotoxin, Bergapten, Isopimpinellin, Scopoletin, Umbelliferone | [5][10] |
| Polyacetylenes | Falcarindiol, Falcarinol, Falcarinolone | [5][10] |
| Other Compounds | Succinic acid, Nicotinic acid, Folic acid, Vanillic acid, β -Sitosterol | [5][11] |

Table 2: Quantitative Analysis of Marker Compounds in *Angelica acutiloba*

| Compound | Concentration Range (mg/g of dried root powder) | Analytical Method | Reference |
|-------------------|---|-------------------|----------------------|
| (Z)-ligustilide | 0.8 - 2.2 (by part, total) | Not specified | [12] |
| Ferulic acid | 0.01 - 0.05 | HPLC/DAD | [7] |
| Chlorogenic acid | 0.04 - 0.10 | HPLC/DAD | [7] |
| Nodakenin | 0.01 - 0.03 | HPLC/DAD | [7] |
| Coniferylferulate | Not Detected - 0.01 | HPLC/DAD | [7] |

Note: Concentrations can vary significantly based on the specific part of the root (root head, main root, or lateral root), cultivation conditions, and processing methods.[\[12\]](#) For instance, (Z)-ligustilide content is highest in the lateral roots (average 0.19%) and lowest in the root head (average 0.09%).[\[12\]](#)

Pharmacological Activities and Mechanisms of Action

Modern scientific research has substantiated many of the traditional uses of *A. acutiloba* and uncovered novel therapeutic potentials. Its bioactivities include neuroprotective, anti-cancer, anti-photoaging, and hematopoietic effects.

Neuroprotective and Memory-Enhancing Effects

In traditional Kampo medicine, *A. acutiloba* is a component of formulations like Yokukansan (YKS), used for neurodegenerative and psychological disorders.[\[13\]](#)[\[14\]](#) Studies on animal models of cerebral ischemia have demonstrated that *A. acutiloba* root extract can improve memory deficits.[\[13\]](#)

- Mechanism of Action: The neuroprotective effects are linked to its ability to increase acetylcholine (ACh) levels in the hippocampus and prevent ischemia-induced apoptosis.[\[13\]](#) [\[14\]](#) By providing a dual effect of enhancing cholinergic transmission and protecting neurons, *A. acutiloba* shows promise as a therapeutic agent for cerebrovascular dementia.[\[13\]](#)

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer properties of compounds extracted from *A. acutiloba*.

- Anti-Lung Cancer: Compounds from *A. acutiloba* flowers, specifically kaempferol-3-O- α -L-(4''-E-p-coumaroyl)-rhamnoside (KAE) and platanoside (PLA), have been shown to inhibit the viability, proliferation, and migration of A549 lung cancer cells.[\[15\]](#)
 - Mechanism of Action: These compounds induce pyroptosis, a form of inflammatory cell death, in cancer cells. They achieve this by activating the NF- κ B/NLRP3 signaling pathway, which promotes the assembly of the NLRP3 inflammasome.[\[15\]](#)

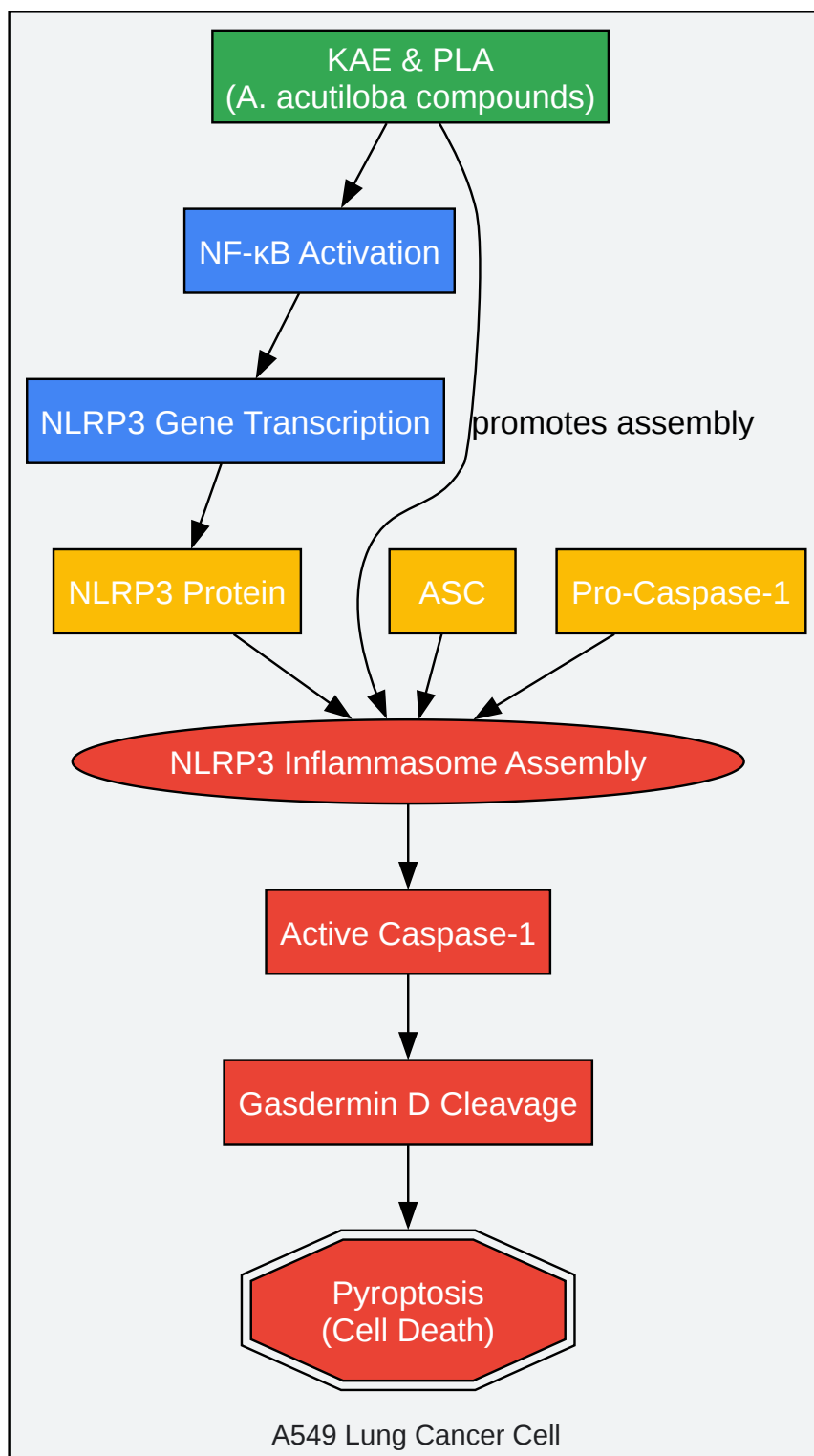


Figure 1: NF-κB/NLRP3 Pyroptosis Pathway

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Figure 1: NF-κB/NLRP3 Pyroptosis Pathway in A549 cells.

- Anti-Leukemia: A decoction containing *A. acutiloba*, ShengMaBieJia decoction (SMBJD), has shown lethal effects on leukemic cells and inhibited tumor growth in vitro and in vivo.[16]
 - Mechanism of Action: The anti-angiogenic effects of this decoction are hypothesized to be mediated through the PI3K/Akt signaling pathway.[16]

Anti-Photoaging and Dermatological Effects

Ethanol extracts of *A. acutiloba* root (AAEE) have demonstrated significant anti-photoaging properties in human dermal fibroblasts.[11]

- Mechanism of Action: The protective effects against UVA-induced skin aging are multifaceted. AAEE exhibits antioxidant activity, inhibits collagenase and elastase activity, and promotes collagen synthesis.[11] At the molecular level, AAEE downregulates the expression of matrix metalloproteinase-1 (MMP-1) and MMP-2, enzymes responsible for collagen degradation, while upregulating the expression of Tissue Inhibitor of Metalloproteinase-1 (TIMP-1).[11] A network medicine approach also identified that key compounds from *A. acutiloba* may exert anti-skin aging effects by inhibiting autophagy and activating the Phospholipase D (PLD) signaling pathway.[17]

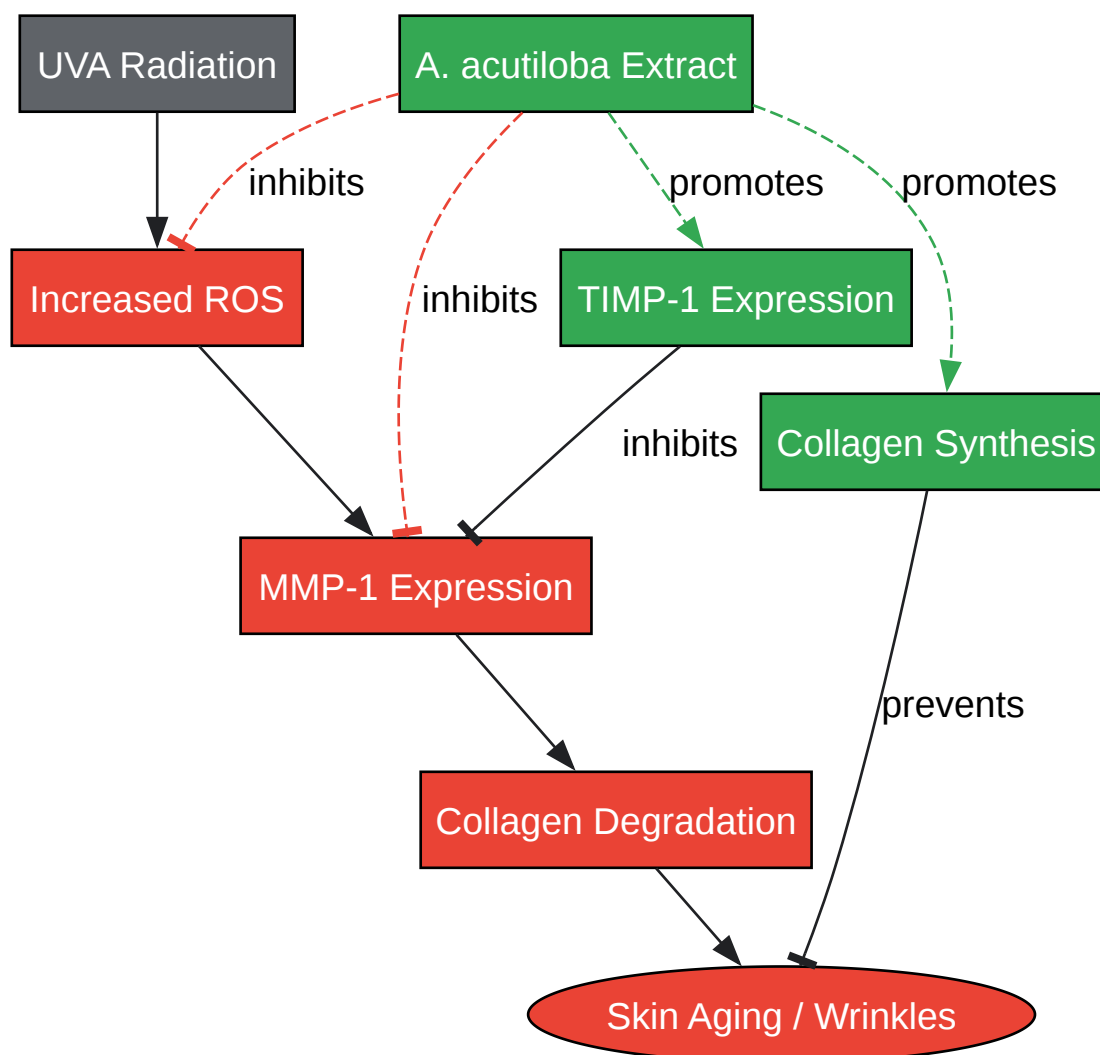


Figure 2: Anti-Photoaging Mechanism of *A. acutiloba*

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Figure 2: Anti-Photoaging Mechanism of *A. acutiloba*.

Hematopoietic Effects

Clinical reports suggest *A. acutiloba* is effective for anemia.[18] This has been investigated in animal models of chemotherapy-induced anemia.

- Mechanism of Action: Water-soluble extracts of *A. acutiloba* enhance hematopoiesis by activating immature erythroid cells.[18] While the treatment does not alter erythropoietin (EPO) production, it significantly lowers plasma interferon-gamma levels, a cytokine that can

suppress erythroid progenitor cell activity.[18] This suggests that polysaccharides within the extract promote blood cell formation, partly by suppressing inhibitory cytokines.[18]

Toxicology and Safety Evaluation

Comprehensive safety assessments are crucial for the development of herbal medicines. *A. acutiloba* has been subjected to a battery of genotoxicity and repeated-dose toxicity studies.

- **Genotoxicity:** In a standard battery of tests, including the Ames bacterial reverse mutation assay, an in vitro chromosomal aberration assay, and an in vivo micronucleus assay, a hot water extract of *A. acutiloba* was found to have no genotoxic or mutagenic effects.[19]
- **Subchronic Oral Toxicity:** A 13-week repeated-dose oral toxicity study in rats found no adverse effects on mortality, body weight, clinical signs, organ weight, or histopathology at doses up to 2000 mg/kg body weight.[20][21] The no-observed-adverse-effect level (NOAEL) for the extract was determined to be greater than 2000 mg/kg/day, indicating a high margin of safety for oral use.[20][21]
- **Phototoxicity:** It is important to note that *A. acutiloba* contains furocoumarins, which are known to increase skin sensitivity to sunlight and may cause dermatitis.[1]

Experimental Protocols

This section details the methodologies used in key studies to evaluate the phytochemical and pharmacological properties of *A. acutiloba*.

Phytochemical Analysis Workflow

A typical workflow for the quantitative analysis of marker compounds involves extraction followed by chromatographic separation and detection.

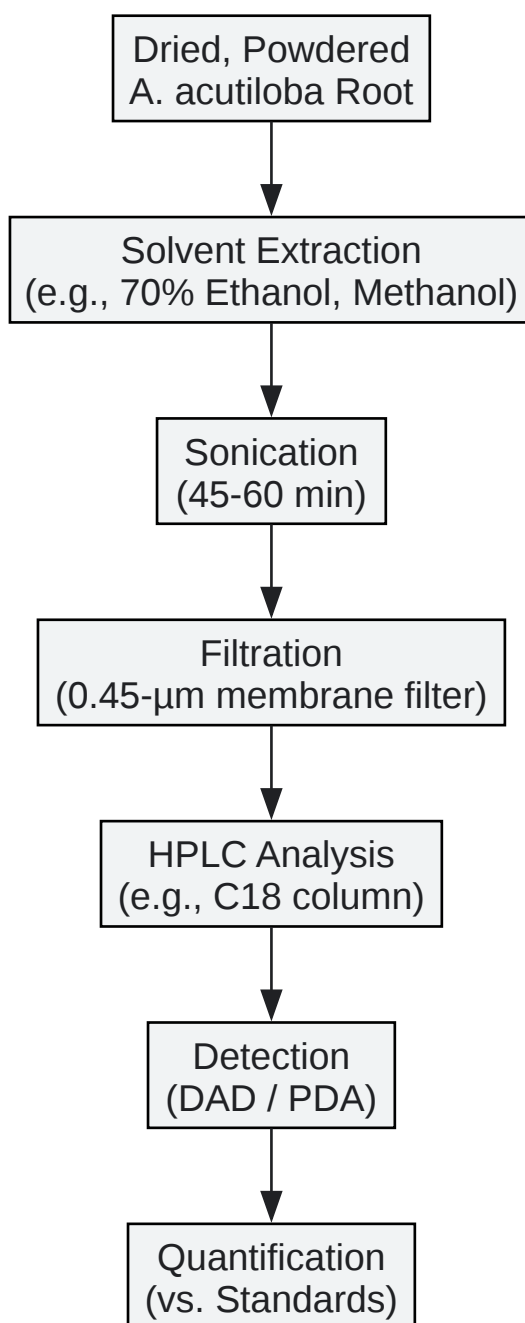


Figure 3: General Workflow for Phytochemical Analysis

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Figure 3: General Workflow for Phytochemical Analysis.

- Sample Preparation and Extraction:
 - The dried root of *A. acutiloba* is powdered and sieved (e.g., through a 100-mesh sieve).[7]

- Approximately 1.0 g of the powder is accurately weighed.[\[7\]](#)[\[9\]](#)
- A solvent, typically 10 mL of 70% ethanol or methanol, is added.[\[7\]](#)[\[9\]](#) An internal standard (e.g., α -asarone) may be included for accurate quantification.[\[7\]](#)
- The mixture is sonicated for 45-60 minutes at room temperature or a slightly elevated temperature (e.g., 50°C).[\[7\]](#)[\[9\]](#)
- The weight of the solution is checked, and any loss is compensated for with additional solvent to ensure accurate concentration.[\[7\]](#)
- The solution is filtered through a 0.45- μ m membrane filter to remove particulate matter before analysis.[\[7\]](#)[\[9\]](#)
- HPLC-DAD/PDA Conditions:
 - Column: A reverse-phase column such as a Phenomenex Gemini C18 (5 μ m, 150 x 4.6 mm) is commonly used.[\[9\]](#)
 - Mobile Phase: A gradient elution is typically employed, consisting of an organic solvent like acetonitrile (A) and an aqueous solution of a weak acid like 1% acetic acid (B).[\[9\]](#)
 - Detection: A photodiode array (PDA) or diode-array detector (DAD) is used to monitor the absorbance at specific wavelengths (e.g., 321 nm) to identify and quantify multiple compounds simultaneously.[\[9\]](#)
 - Validation: The method is validated for linearity, precision, accuracy, and recovery to ensure reliable results.[\[7\]](#)[\[8\]](#) Recovery rates for marker compounds typically range from 97.94% to 102.40%.[\[7\]](#)

In Vivo Neuroprotection Model (Repeated Cerebral Ischemia)

- Animal Model: Male Wistar rats are used. Repeated cerebral ischemia is induced by the 4-vessel occlusion (4-VO) method.[\[13\]](#)[\[14\]](#)

- **Treatment:** Following ischemia induction, rats receive a 7-day oral administration of either saline (control), *A. acutiloba* root extract, or a Kampo formula containing it (e.g., YKS).[13][14]
- **Behavioral Assessment:** Memory is evaluated using an eight-arm radial maze task, where an increase in correct choices and a decrease in error choices indicate memory improvement.[13]
- **Neurochemical Analysis:** Acetylcholine (ACh) release in the dorsal hippocampus is measured using in vivo microdialysis coupled with HPLC for detection.[13][14]
- **Histological Analysis:** Apoptosis in the hippocampus is determined by terminal deoxynucleotidyl transferase (TdT)-mediated dUTP nick-end labeling (TUNEL) staining.[13]

In Vitro Anti-Lung Cancer Model (A549 Cells)

- **Cell Line:** Human lung adenocarcinoma cell line A549 is used.[15]
- **Treatment:** Cells are treated with varying concentrations of compounds extracted from *A. acutiloba* flowers (e.g., KAE at 100 μ M, PLA at 50-100 μ M).[15]
- **Assays:**
 - **Viability:** MTT assay is used to assess cell viability.[15]
 - **Proliferation:** Cell colony formation assays are performed to evaluate the long-term proliferative capacity.[15]
 - **Migration:** A scratch (wound healing) assay is used to measure the inhibition of cell migration.[15]
 - **Mechanism:** Western blotting and co-immunoprecipitation are used to analyze the expression and interaction of proteins in the NF- κ B/NLRP3 inflammasome pathway.[15]

Conclusion and Future Directions

Angelica acutiloba is a vital component of traditional Japanese medicine with a rich history of use, particularly for gynecological health. Modern research has not only validated many of its

traditional applications but has also revealed a broad spectrum of pharmacological activities, including neuroprotective, anti-cancer, and anti-aging effects. The plant's diverse phytochemical profile, rich in phthalides and phenylpropanoids, underpins these therapeutic properties.

For drug development professionals, *A. acutiloba* represents a promising source of bioactive compounds. Future research should focus on:

- **Isolation and Characterization:** Isolating novel compounds and fully characterizing their mechanisms of action.
- **Clinical Trials:** Conducting well-designed clinical trials to confirm the efficacy and safety of standardized *A. acutiloba* extracts for specific indications like dementia, cancer, and skin aging.
- **Synergistic Effects:** Investigating the synergistic interactions between different compounds within the extract, which is a key principle of Kampo medicine.
- **Standardization:** Developing robust methods for the standardization of *A. acutiloba* raw materials and extracts to ensure consistent quality and efficacy.

The comprehensive toxicological data available provides a strong foundation for its safety profile, making *Angelica acutiloba* a compelling candidate for further development into modern phytopharmaceuticals.

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